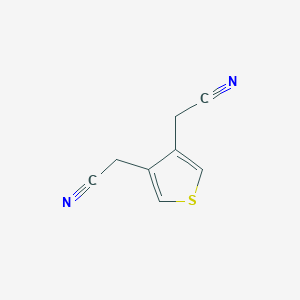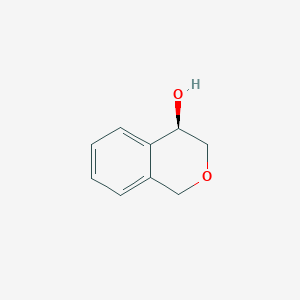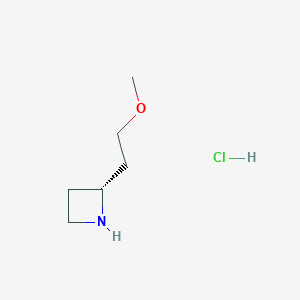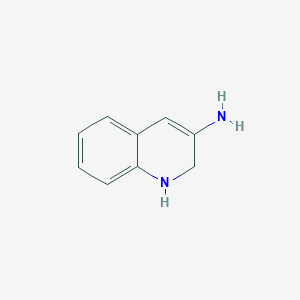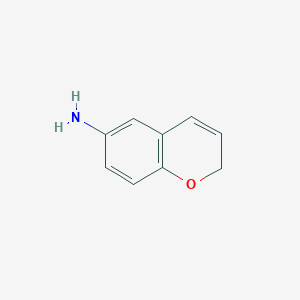![molecular formula C8H12N2O B15072318 (5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol](/img/structure/B15072318.png)
(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol is a heterocyclic compound that features an imidazo[1,5-a]pyridine core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with formaldehyde and a suitable aldehyde or ketone under acidic conditions to form the imidazo[1,5-a]pyridine core. The subsequent reduction of the imine intermediate yields the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazo[1,5-a]pyridine ring can be reduced under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloro derivative, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)carboxylic acid.
Reduction: Formation of fully reduced imidazo[1,5-a]pyridine derivatives.
Substitution: Formation of various substituted imidazo[1,5-a]pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile: Shares the imidazo[1,5-a]pyridine core but has a benzonitrile group.
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine: Similar core structure but with a pyrimidine ring.
Uniqueness
(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group or have different substituents.
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-ylmethanol |
InChI |
InChI=1S/C8H12N2O/c11-5-8-3-1-2-7-4-9-6-10(7)8/h4,6,8,11H,1-3,5H2 |
Clé InChI |
OITZTHMFIRLRRC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N2C=NC=C2C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


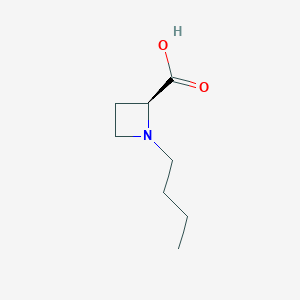
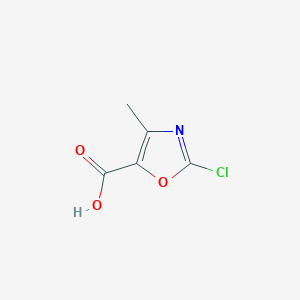
![Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one](/img/structure/B15072249.png)
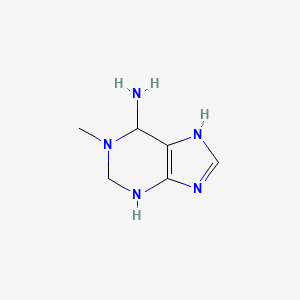

![3-hydroxy-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B15072266.png)
![7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B15072277.png)
![5-Methoxy-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15072280.png)
